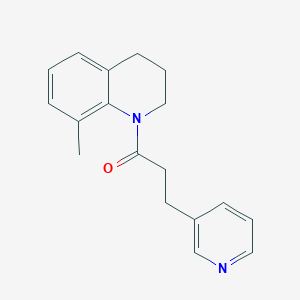
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis. It has also been suggested that it may inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Another advantage is its potential as an anticancer, antifungal, and antibacterial agent. One limitation of using this compound in lab experiments is its limited solubility in water.
Direcciones Futuras
There are several future directions for the research on 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one. One direction is to further explore its potential as a fluorescent probe for the detection of metal ions. Another direction is to further explore its potential as an anticancer, antifungal, and antibacterial agent. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its potential applications. Finally, studies on the toxicity and safety of this compound need to be conducted to determine its potential use in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various fields. It has been studied for its anticancer, antifungal, and antibacterial properties, as well as its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one has been synthesized using different methods. One of the methods involves the reaction of 8-methyl-3,4-dihydroquinoline-1(2H)-one with 3-bromopyridine in the presence of a base. The resulting product is then treated with acetic anhydride to give the final product. Another method involves the reaction of 8-methyl-3,4-dihydroquinoline-1(2H)-one with 3-pyridinecarboxaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to give the final product.
Aplicaciones Científicas De Investigación
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-5-2-7-16-8-4-12-20(18(14)16)17(21)10-9-15-6-3-11-19-13-15/h2-3,5-7,11,13H,4,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOMWJIXDFQRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7505615.png)

![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-ethyl-2-oxobenzimidazol-1-yl)propanoate](/img/structure/B7505626.png)


![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)
![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)
![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)



![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

